

In-Depth Technical Guide: 3-Formyl-4-(trifluoromethoxy)phenylboronic Acid

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Compound of Interest

Compound Name: 3-Formyl-4-(trifluoromethoxy)phenylboronic acid

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **3-Formyl-4-(trifluoromethoxy)phenylboronic acid**, a key building block in modern organic synthesis and medicinal chemistry. This document outlines its physicochemical properties, highlights the significance of its structural motifs, and provides a detailed experimental protocol for its application in Suzuki-Miyaura cross-coupling reactions.

Core Physicochemical Properties

3-Formyl-4-(trifluoromethoxy)phenylboronic acid is a substituted aromatic boronic acid. The presence of the boronic acid group makes it a versatile reagent in palladium-catalyzed cross-coupling reactions, while the trifluoromethoxy and formyl groups impart unique electronic and functional properties.^{[1][2]}

Property	Value
Molecular Formula	C8H6BF3O4
Molecular Weight	234.03 g/mol
Monoisotopic Mass	234.031128 Da[1]
Appearance	Powder[1]
Density	1.5 ± 0.1 g/cm ³ [1]
Boiling Point	340.0 ± 52.0 °C at 760 mmHg[1]
Flash Point	159.4 ± 30.7 °C[1]
CAS Number	1310383-91-5[1]

Significance in Research and Development

The unique combination of functional groups in **3-Formyl-4-(trifluoromethoxy)phenylboronic acid** makes it a valuable reagent for the synthesis of complex organic molecules, particularly in the pharmaceutical and materials science sectors.[3]

The Trifluoromethoxy Group: The -OCF₃ group is a critical substituent in medicinal chemistry.[4][5][6][7] It is highly electronegative and can significantly enhance a molecule's metabolic stability by blocking potential sites of oxidation.[5] Furthermore, the trifluoromethoxy group increases lipophilicity, which can improve a drug candidate's membrane permeability and overall pharmacokinetic profile.[4][7]

The Phenylboronic Acid Moiety: Phenylboronic acids are foundational reagents in organic synthesis, most notably in the Suzuki-Miyaura cross-coupling reaction for the formation of carbon-carbon bonds.[3][8] In the realm of drug development, phenylboronic acid derivatives have gained attention for their ability to interact with diols, such as those found in saccharides.[9] This property has been exploited for targeted drug delivery and diagnostic applications, particularly in cancer therapy where they can selectively bind to sialic acids overexpressed on tumor cells.[10][11]

The Formyl Group: The aldehyde (-CHO) functional group serves as a versatile synthetic handle for further chemical transformations, allowing for the construction of more complex

molecular architectures through reactions such as reductive amination, Wittig reactions, and condensations.

Key Applications and Experimental Protocols

The primary application of **3-Formyl-4-(trifluoromethoxy)phenylboronic acid** is as a coupling partner in Suzuki-Miyaura reactions. This palladium-catalyzed reaction is a powerful tool for creating biaryl structures, which are common motifs in pharmaceuticals.^[12]

Detailed Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol provides a general procedure for the Suzuki-Miyaura coupling of **3-Formyl-4-(trifluoromethoxy)phenylboronic acid** with an aryl halide.

Materials:

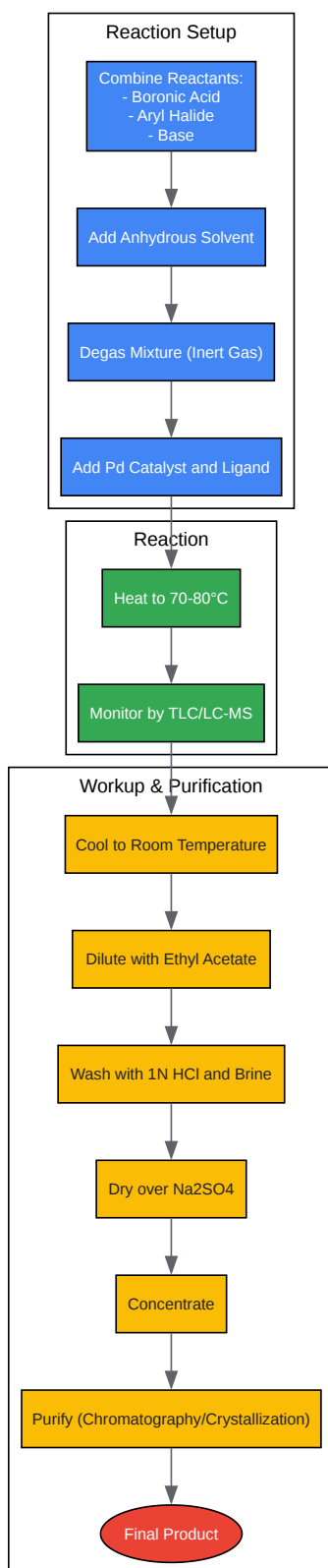
- **3-Formyl-4-(trifluoromethoxy)phenylboronic acid**
- Aryl halide (e.g., aryl bromide or iodide)
- Palladium(II) acetate (Pd(OAc)₂)
- A suitable phosphine ligand (e.g., DtBuPF)
- Base (e.g., potassium phosphate, K₃PO₄)
- Anhydrous solvent (e.g., THF or t-amyl alcohol)
- Ethyl acetate
- 1N HCl
- Brine
- Anhydrous sodium sulfate (Na₂SO₄)
- Inert gas (Argon or Nitrogen)

Procedure:[[13](#)]

- **Reaction Setup:** In a dry Schlenk flask under an inert atmosphere, combine **3-Formyl-4-(trifluoromethoxy)phenylboronic acid** (1.5 equivalents), the aryl halide (1.0 equivalent), and the base (3.0 equivalents).
- **Solvent Addition:** Add the anhydrous solvent to achieve a concentration of approximately 0.1 M with respect to the aryl halide.
- **Degassing:** Stir the suspension and degas the mixture by bubbling the inert gas through it for 15-20 minutes.
- **Catalyst Addition:** In a separate vial, weigh out the palladium(II) acetate (0.05 equivalents) and the phosphine ligand (0.06 equivalents). Add the catalyst and ligand to the reaction flask under a positive flow of the inert gas.
- **Reaction Execution:** Seal the flask and heat the mixture to 70-80°C with vigorous stirring.
- **Monitoring:** Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl halide is consumed.
- **Workup:** Once the reaction is complete, cool the mixture to room temperature and dilute it with ethyl acetate.
- **Extraction:** Transfer the mixture to a separatory funnel and wash twice with 1N HCl, followed by one wash with brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
- **Purification:** Purify the crude product by column chromatography or crystallization to yield the desired biaryl compound.

Visualizations

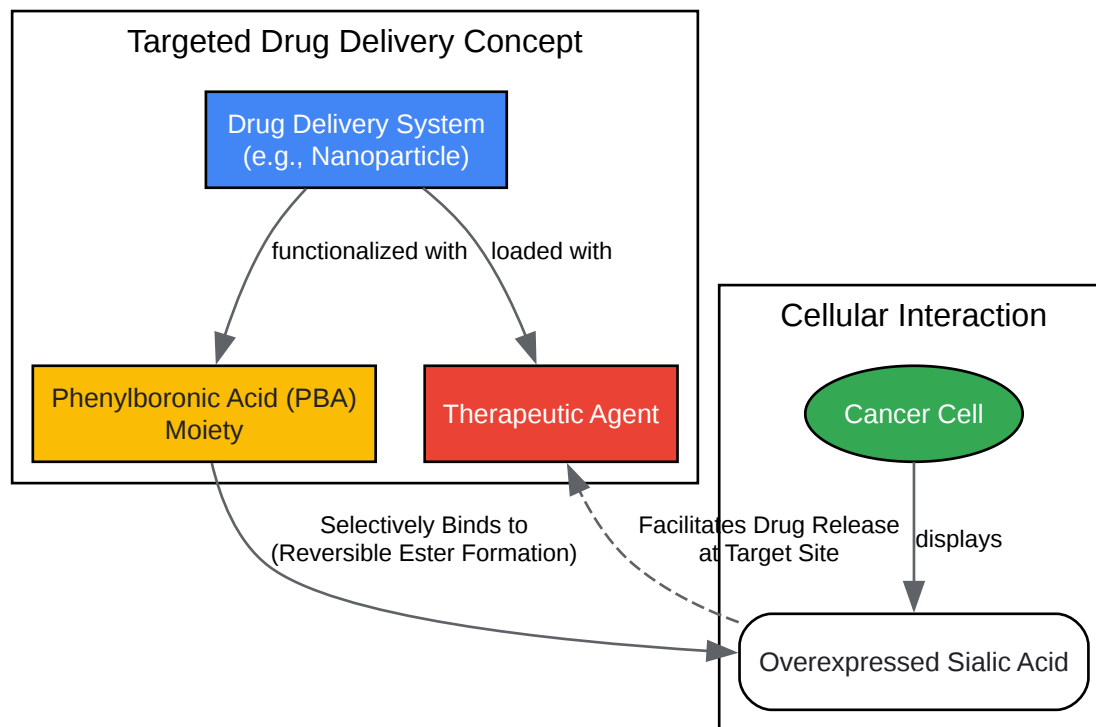
Experimental Workflow: Suzuki-Miyaura Coupling



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Caption: A general experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

Conceptual Pathway: Phenylboronic Acid in Targeted Drug Delivery



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Caption: Conceptual pathway of phenylboronic acid-mediated targeting of cancer cells.

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